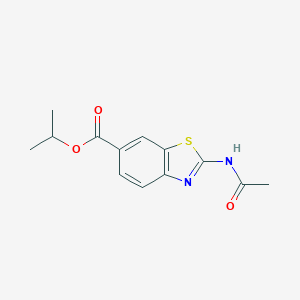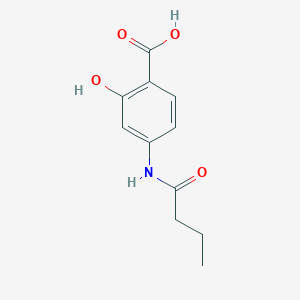![molecular formula C13H14N4S B370447 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-42-6](/img/structure/B370447.png)
3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities . The 1,2,4-triazole ring is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates or with various aromatic acids . Another method involves the reaction of hydrazine hydrate with 5-phenyl-1,3,4-oxadiazol-2-ylamine, which yields a series of compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring . This hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Safety and Hazards
Orientations Futures
The future directions in the research of this compound could involve further exploration of its antimicrobial properties . In addition, the design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be another promising direction .
Mécanisme D'action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected by this compound.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8(2)10-4-6-11(7-5-10)12-16-17-9(3)14-15-13(17)18-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSZLBZDUCUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[5-(hydroxymethyl)furan-2-yl]-3-methylphenyl}acetamide](/img/structure/B370374.png)
![N-{6-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B370404.png)
![5-bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B370407.png)
![N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B370408.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370409.png)
![Methyl 2-[(3-methoxy-2-naphthoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370410.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B370414.png)

![Methyl 2-[(3-methylbutanoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370417.png)
![Isopropyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370421.png)

![N-{3-chloro-4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370443.png)
![Ethyl 3-[(2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370445.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B370448.png)